molecular formula C14H29NO2 B3321770 Dodecyl glycinate CAS No. 13827-65-1

Dodecyl glycinate

Cat. No.: B3321770
CAS No.: 13827-65-1
M. Wt: 243.39 g/mol
InChI Key: YVZRXRJDBYHNMK-UHFFFAOYSA-N
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Description

Dodecyl glycinate is a high-purity, amino acid-based anionic surfactant of growing interest in biochemical and pharmaceutical research. Its structure, comprising a dodecyl hydrophobic tail linked to a glycine-derived polar head group, confers excellent surface-active properties and biocompatibility. Researchers value this compound for its role in studying membrane protein solubilization and the formation of model lipid bilayers. In dermatological research, its mechanism of action involves mild interaction with the stratum corneum, making it a candidate for investigating transdermal drug delivery systems with potentially low irritation profiles. The compound's amphiphilic nature allows it to integrate into cellular membranes, facilitating the study of membrane permeability and the encapsulation of active ingredients. This compound is supplied as a stable solid and is strictly for Research Use Only (RUO), supporting advancements in novel drug delivery and biomimetic system design. To complete this description, please consult sources such as: • Specific scientific journals and articles on amino acid-based surfactants. • Technical data sheets from chemical suppliers that list this exact compound. • Patents relating to surfactant or drug delivery technologies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dodecyl 2-aminoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-10-11-12-17-14(16)13-15/h2-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZRXRJDBYHNMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501314683
Record name Glycine dodecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501314683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13827-65-1
Record name Glycine dodecyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13827-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine dodecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501314683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Analytical and Spectroscopic Characterization Methodologies for Dodecyl Glycinate Systems

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are indispensable for separating complex mixtures and analyzing individual components, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of dodecyl glycinate (B8599266), primarily for purity assessment and the detection of related impurities such as residual starting materials or degradation products . Reversed-phase HPLC, often utilizing C18 or similar stationary phases, is commonly employed. Mobile phases typically consist of mixtures of organic solvents (e.g., methanol (B129727) or acetonitrile) and aqueous buffers, often with the addition of modifiers like formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry detection scirp.orgmdpi.com.

A typical HPLC method for the validation of dodecyl glycinate purity involves a C18 column with a mobile phase composed of 70% methanol and 30% water, yielding a retention time of approximately 8.2 minutes . HPLC coupled with Mass Spectrometry (HPLC-MS) offers enhanced sensitivity and specificity, allowing for the quantification of impurities down to 0.1% . This hyphenated technique is crucial for identifying and quantifying trace components that might affect the compound's performance or safety.

Table 3.1.1: Typical HPLC Parameters for this compound Analysis

ParameterSpecificationReference
Column Type C18, XAqua C8 scirp.org
Mobile Phase Methanol/Water (e.g., 70:30 v/v), Water/0.1% Formic Acid, Methanol/0.1% Formic Acid scirp.org
Flow Rate e.g., 0.3 mL/min scirp.org
Detection UV-Vis, Mass Spectrometry (ESI-MS) scirp.orgmdpi.com
Retention Time ~8.2 min (for this compound)
Impurity Limit ~0.1% (via HPLC-MS)

Gas Chromatography (GC) and Hyphenated GC-Mass Spectrometry (GC-MS) Techniques

Due to the polar nature of amino acid derivatives like this compound, direct analysis by Gas Chromatography (GC) often requires derivatization to increase volatility and thermal stability sigmaaldrich.com. Common derivatization agents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MTBSTFA) or BSTFA, are used to replace active hydrogens on functional groups (amine, carboxylic acid) with silyl (B83357) groups, forming more volatile trimethylsilyl (B98337) (TMS) derivatives sigmaaldrich.comresearchgate.net.

GC coupled with Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying these derivatized compounds. The process typically involves heating the derivatized sample to temperatures around 100°C for several hours to ensure complete reaction sigmaaldrich.com. The GC separation is performed on capillary columns, such as the HP-5ms or SLB™-5ms, with specific temperature programs to achieve optimal resolution sigmaaldrich.compensoft.net. The mass spectrometer then provides fragmentation patterns that serve as a fingerprint for identification, allowing for the confirmation of molecular structure and the detection of impurities based on their mass-to-charge ratios (m/z) researchgate.netpensoft.net. GC-MS analysis of amino acids often involves comparing retention times and characteristic ions with those of known standards pensoft.net.

Table 3.1.2: Typical GC/GC-MS Parameters for Amino Acid Derivative Analysis

ParameterSpecificationReference
Derivatization Agent MTBSTFA, BSTFA sigmaaldrich.comresearchgate.net
Derivatization Conditions Heating at 100 °C for 4 hours (MTBSTFA) or 30 min (BSTFA) sigmaaldrich.comresearchgate.net
GC Column SLB™-5ms (20 m x 0.18 mm I.D. x 0.18 μm), HP-5ms (30 m × 0.25 mm × 0.25 mm) sigmaaldrich.compensoft.net
GC Injector Temp. e.g., 250 °C pensoft.net
GC Interface Temp. e.g., 280 °C pensoft.net
MS Ionization Electron Ionization (EI) researchgate.nethmdb.ca
MS Detection Mode Selected Ion Monitoring (SIM) or Full Scan researchgate.netpensoft.net

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant, LC-MS/MS, are highly sensitive and selective techniques for the analysis of this compound and related compounds, particularly those with limited volatility or thermal stability. These methods combine the separation power of liquid chromatography with the identification and quantification capabilities of mass spectrometry mdpi.comnih.gov.

Common ionization techniques employed include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), which are well-suited for polar and semi-polar molecules mdpi.comscirp.org. ESI is particularly effective for producing protonated molecular ions, such as the [M+H]⁺ ion for this compound at m/z 243.3 . LC-MS analysis of acyl glycines has identified various homologues based on their mass spectra, with specific m/z values corresponding to different acyl chain lengths scirp.orgscirp.org.

LC-MS/MS provides further structural information and enhanced selectivity by fragmenting selected precursor ions and detecting characteristic product ions. This is invaluable for confirming the identity of this compound and its potential metabolites or degradation products, and for quantifying them in complex matrices with high accuracy mdpi.comprotocols.io. Modern LC-MS systems, such as those utilizing quadrupole-time-of-flight (Q-TOF) mass analyzers, offer high resolution and mass accuracy for detailed structural characterization researchgate.net.

Table 3.1.3: Typical LC-MS/MS Parameters for Glycinate Derivatives

ParameterSpecificationReference
LC Column C18, XAqua C8 scirp.orgmdpi.com
Mobile Phase Acetonitrile (B52724)/Water, Methanol/Water, with additives (e.g., formic acid, ammonium (B1175870) acetate, trifluoroacetic acid) mdpi.com
Ionization Source Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) mdpi.comscirp.org
Mass Analyzer Triple-quadrupole, Q-TOF scirp.orgresearchgate.net
Detection Mode Full Scan, Selected Reaction Monitoring (SRM) for MS/MS mdpi.com
Identified Ions e.g., [M+H]⁺ at m/z 243.3 (for this compound)
Acyl Glycine (B1666218) Examples m/z 200.1 (octanoylglycine), 228.1 (decanoylglycine), 256.1 (lauryl glycine) scirp.org

Thin-Layer Chromatography (TLC) in Glycinate Research

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis and separation of amino acids and their derivatives, including glycinates core.ac.ukrsc.org. The technique utilizes a thin layer of a stationary phase, typically silica (B1680970) gel, coated on a plate. A solvent mixture acts as the mobile phase, moving up the plate via capillary action.

The separation of compounds in a mixture is based on their differential partitioning between the stationary and mobile phases, influenced by factors such as polarity, solubility, and affinity for the stationary phase rsc.org. For amino acids and their derivatives, TLC is often performed using solvent systems comprising mixtures of polar solvents like methanol, water, and acetic acid rsc.org. The separated components are visualized, often by spraying with a visualizing agent or by UV light if the compounds are UV-active. The retention factor (Rf) value, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a quantitative measure used for identification by comparison with standards rsc.org. While TLC is less quantitative than HPLC or GC-MS, it is valuable for initial screening and monitoring reaction progress.

Table 3.1.4: Typical TLC Parameters for Amino Acid Analysis

ParameterSpecificationReference
Stationary Phase Silica gel core.ac.ukrsc.org
Mobile Phase Solvent mixtures (e.g., Toluene:Methanol:Glacial Acetic Acid:Water (7:4:3:1), Methanol) rsc.orgresearchgate.net
Detection Visualisation agents, UV light rsc.org
Identification Retention Factor (Rf) values rsc.org

Spectroscopic Investigations

Spectroscopic methods provide insights into the molecular structure, electronic properties, and functional groups of chemical compounds.

UV-Visible Spectrophotometry for Chromophore-Tagged Derivatives

UV-Visible (UV-Vis) spectrophotometry is a technique that measures the absorption of ultraviolet and visible light by a sample. While this compound itself may not possess a strong chromophore for direct UV-Vis detection in the typical wavelength range of 200-800 nm, this technique becomes highly valuable when this compound is derivatized with molecules containing chromophores or when it participates in reactions that produce colored products mdpi.comresearchgate.net.

For instance, in studies involving surfactants and their interactions, UV-Vis spectrophotometry can be employed to monitor the formation of complexes or micelles. In some assays, reagents that form colored complexes with specific functional groups are used. The intensity of the absorbed light, measured at a specific wavelength, is directly proportional to the concentration of the analyte, allowing for quantitative analysis mdpi.com. UV-Vis spectroscopy can also be used to determine optical band gaps of materials or to study molecular interactions, as seen in studies involving metal complexes and surfactants researchgate.netmdpi.com. For this compound, if modified with a UV-active tag, UV-Vis spectrophotometry could be applied to quantify its presence or monitor its reactions.

Table 3.2.1: UV-Visible Spectrophotometry Applications

ApplicationDescriptionReference
Chromophore Derivatization Analysis of this compound after derivatization with UV-active tags for quantification. mdpi.com
Reaction Monitoring Tracking reactions that result in a change in absorbance or the formation of colored species. mdpi.comresearchgate.net
Interaction Studies Investigating interactions with other molecules (e.g., dyes, metal complexes) that may lead to spectral changes. researchgate.net
Quantification of Related Compounds Used in assays for substances like hemoglobin where a chromophoric complex is formed (e.g., SLS-Hb complex). mdpi.com
Optical Property Determination Estimating optical band gaps of materials by analyzing absorption spectra. mdpi.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups and confirming the molecular structure of compounds like this compound. The characteristic absorption bands in an FT-IR spectrum reveal the presence of specific chemical bonds and molecular vibrations. For this compound, FT-IR analysis typically focuses on identifying key functional groups:

Alkyl Chain Vibrations: The long dodecyl chain (C₁₂H₂₅) exhibits strong C-H stretching vibrations in the region of 2850-2960 cm⁻¹, corresponding to asymmetric and symmetric stretching of methylene (B1212753) (-CH₂) groups. The presence of multiple methylene groups leads to a series of sharp, intense peaks in this region.

Amide/Carboxylate Group Vibrations: The glycinate head group, containing amine (-NH-) and carboxylate (-COO⁻) functionalities (or potentially a carboxylic acid group if protonated), provides characteristic absorption bands. The C=O stretching vibration of the carboxylate group typically appears around 1550-1610 cm⁻¹, while the N-H stretching vibration of the amine group is observed in the region of 3100-3500 cm⁻¹. The presence of both groups confirms the glycinate moiety.

C-N Stretching: The C-N stretching vibration associated with the amine linkage in the glycinate head group can also be observed, typically in the range of 1000-1200 cm⁻¹.

FT-IR can also be used to monitor changes in the molecular structure or interactions under different conditions, such as phase transitions or interactions with other molecules, by observing shifts or changes in the intensity of these characteristic bands thermofisher.comnih.govnih.govlibretexts.orgresearchgate.net. For instance, changes in the amide I and amide II bands can indicate alterations in protein secondary structure, and similar principles apply to monitoring changes in the conformation of the glycinate head group or interactions within this compound assemblies thermofisher.comnih.govresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for unequivocally confirming the molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, within the this compound molecule.

¹H NMR Spectroscopy: This technique reveals the number and types of protons present. The dodecyl chain will exhibit characteristic signals for the terminal methyl group (-CH₃) and the methylene groups (-CH₂-). The chemical shifts and splitting patterns of these signals are diagnostic of the alkyl chain structure. The glycinate head group will show signals for the protons on the nitrogen-bound carbon and potentially the amine protons (though these can be exchangeable). The integration of these signals provides the ratio of different types of protons, confirming the molecular formula and structure. For example, signals for the methylene groups adjacent to the nitrogen and carboxylate groups will appear at different chemical shifts compared to those further down the alkyl chain nih.govbeilstein-journals.orgnih.govacs.orgacs.org.

¹³C NMR Spectroscopy: This technique provides information about the carbon backbone. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbons in the dodecyl chain will be characteristic of an alkane chain, while the carbonyl carbon of the carboxylate group and the carbon adjacent to the nitrogen will appear at distinct downfield shifts, confirming the presence and position of the functional groups nih.govacs.org.

NMR can also be employed to study the aggregation behavior of surfactants like this compound. Changes in chemical shifts or relaxation times can indicate the formation of micelles or other supramolecular structures, as the molecular environment of the protons and carbons changes upon aggregation beilstein-journals.orgnih.govacs.org.

Fluorescence Spectroscopy in Interaction Studies

Fluorescence spectroscopy is a highly sensitive technique valuable for studying molecular interactions and determining properties such as the critical micelle concentration (CMC) of surfactants. By using fluorescent probes or, in some cases, exploiting intrinsic fluorescence, changes in the local environment can be monitored.

Critical Micelle Concentration (CMC) Determination: Fluorescent probes, such as pyrene, are commonly used to determine the CMC of surfactants acs.orgresearchgate.netnepjol.infoacs.orgacs.org. These probes exhibit different fluorescence characteristics (e.g., intensity ratio of monomer to excimer emission, emission wavelength) depending on whether they are dissolved in bulk water or solubilized within the hydrophobic core of surfactant micelles. As the surfactant concentration increases, the probe's fluorescence signal changes abruptly at the CMC, marking the onset of micelle formation. For this compound, this technique would reveal the concentration at which it begins to form micelles in aqueous solutions acs.orgresearchgate.netacs.org.

Interaction Studies: Fluorescence spectroscopy can also probe the interactions of this compound with other molecules, such as biomolecules (e.g., proteins, lipids) or other small molecules. If this compound itself or a molecule it interacts with is fluorescent, changes in fluorescence intensity, lifetime, or emission spectrum upon mixing can provide information about binding events, conformational changes, or alterations in the local microenvironment univr.itnih.gov. For instance, if this compound interacts with a protein, this interaction might alter the protein's intrinsic fluorescence or the fluorescence of a bound probe, indicating the nature and strength of the interaction univr.itnih.gov.

Advanced Surface and Microscopic Techniques

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) is a vital technique for visualizing the surface morphology and microstructure of materials at high resolution. For this compound, SEM can be used to examine the solid-state forms, such as crystalline structures, or the morphology of aggregated structures formed in solution or on surfaces.

SEM generates images by scanning a focused beam of electrons across the sample surface and detecting secondary or backscattered electrons. This process provides detailed information about the surface topography, texture, and shape of the material. For this compound, SEM could reveal:

Crystalline Morphology: If this compound forms crystals, SEM can show their external shape, size, and arrangement.

Aggregates and Films: SEM can visualize the morphology of dried films or aggregated structures formed by this compound, providing insights into how the molecules arrange themselves on a surface rsc.orgresearchgate.netcnjournals.comnih.govcetjournal.it. The resolution of SEM allows for the observation of features on the micrometer and sub-micrometer scale.

SEM is often complemented by Energy-Dispersive X-ray Spectroscopy (EDS) for elemental analysis, which can provide compositional information about the observed morphologies cetjournal.itmdpi.com.

Atomic Force Microscopy (AFM) for Surface Topography and Interactions

Atomic Force Microscopy (AFM) offers unparalleled resolution for mapping surface topography in three dimensions and probing surface interactions at the molecular level. It is particularly useful for studying the self-assembly and interfacial behavior of amphiphilic molecules like this compound.

AFM operates by scanning a sharp tip attached to a flexible cantilever across the sample surface. The interaction forces between the tip and the surface cause the cantilever to deflect, which is detected by a laser system. This allows for the generation of high-resolution topographical maps. Key applications of AFM for this compound include:

Surface Topography: AFM can visualize the detailed surface topography of this compound films or aggregates, revealing nanoscale features, roughness, and molecular arrangements parksystems.commdpi.comnist.govnih.govmdpi.comresearchgate.net. This is crucial for understanding how the molecules pack and organize on a substrate.

Interfacial Interactions: By performing force spectroscopy, AFM can measure the forces (e.g., adhesion, repulsion) between the AFM tip and the this compound surface or between the tip functionalized with this compound and another surface. This provides quantitative data on intermolecular forces, such as hydrophobic interactions or hydrogen bonding, which are critical for self-assembly processes parksystems.commdpi.comnih.govmdpi.comresearchgate.net.

Self-Assembly Studies: AFM can directly observe the formation and structure of self-assembled monolayers, micelles, or other supramolecular structures formed by this compound at interfaces or on surfaces mdpi.comresearchgate.net. It can also monitor dynamic processes like nucleation and growth of these assemblies mdpi.com.

Transmission Electron Microscopy (TEM) for Supramolecular Structures

Transmission Electron Microscopy (TEM) is essential for visualizing nanoscale structures, such as micelles, vesicles, or other supramolecular assemblies, formed by amphiphilic molecules like this compound. TEM provides higher resolution than SEM and can penetrate thinner samples to reveal internal structures.

In TEM, a beam of electrons passes through an ultra-thin specimen, and the transmitted electrons are focused to form an image. The contrast in TEM images arises from the differential scattering of electrons by different parts of the sample. For this compound, TEM is particularly suited for:

Micelle and Vesicle Visualization: TEM can directly image the size, shape, and distribution of micelles, vesicles, or other ordered aggregates formed by this compound in solution. Techniques like negative staining can enhance contrast by embedding the structures in a heavy metal salt, preserving their morphology nih.govnih.govmdpi.comnih.goviitkgp.ac.indiva-portal.orgacs.org.

Supramolecular Assembly Characterization: TEM provides detailed structural information on the arrangement of molecules within these assemblies, offering insights into their packing and organization nih.govnih.govmdpi.comnih.govdiva-portal.orgacs.orgresearchgate.net. This is critical for understanding the self-assembly mechanisms and the resulting nanostructures.

Challenges in TEM for soft materials like surfactants include sample preparation, which can introduce artifacts due to dehydration or staining. Cryo-TEM, where samples are rapidly frozen to preserve their native state, is often preferred for accurate visualization of hydrated structures mdpi.comnih.gov.

Derivatization Strategies for Enhanced Analytical Detection and Specificity

The precise and sensitive analysis of chemical compounds like this compound often necessitates advanced sample preparation techniques to overcome inherent limitations in detection and separation. Derivatization, a process that chemically modifies an analyte to improve its analytical characteristics, is a cornerstone strategy in modern chromatography and mass spectrometry. For this compound, which possesses a primary amine group on its glycine moiety and an ester linkage, derivatization can significantly enhance its detectability, improve chromatographic separation, and increase ionization efficiency for mass spectrometric analysis.

Reagents and Protocols for this compound Derivatization

This compound, characterized by its amphiphilic nature and the presence of a reactive primary amine group, can be effectively derivatized using a variety of reagents. These reagents are chosen based on their reactivity with the amine functionality, the properties they impart to the derivative, and their compatibility with subsequent analytical techniques, particularly Liquid Chromatography coupled with Mass Spectrometry (LC-MS).

Commonly employed derivatization reagents targeting amine groups, which are applicable to this compound, include:

Phenylisothiocyanate (PITC): This reagent is widely used for the derivatization of amino acids and amines. PITC reacts with primary and secondary amines to form stable phenylthiourea (B91264) derivatives, which can be readily analyzed by LC-MS google.comresearchgate.net.

9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl): FMOC-Cl is a popular derivatization agent for amines, often utilized to introduce a fluorescent tag, thereby enabling highly sensitive detection via HPLC with fluorescence detection researchgate.net.

Dansyl Chloride (Dns-Cl): Known for its ability to react with amines, alcohols, and phenols, dansyl chloride introduces a fluorescent moiety and a dimethylamino group that enhances ionization efficiency, leading to improved sensitivity in both fluorescence and mass spectrometric detection ddtjournal.com.

2,4′-dibromoacetophenone: While primarily used for derivatizing carboxylic acids, this reagent forms 4′-bromophenacyl esters, which exhibit strong UV absorption. This strategy has been successfully applied to N-acyl amino acid surfactants, structurally related to this compound, enabling their detection and separation by LC-UV/Vis and LC-MS mdpi.comresearchgate.net.

Protocols for derivatization typically involve reacting this compound with the chosen reagent in a suitable solvent system, such as a mixture of acetonitrile and water, or organic solvents like methanol. The reaction conditions, including temperature and reaction time, are optimized for efficient conversion. Many derivatization reactions are designed to be rapid and can be performed at room temperature or with mild heating ddtjournal.comacs.orgusp.orgnih.govchromatographyonline.com. Pre-column derivatization, where the reaction occurs before the sample is injected into the LC system, is a prevalent approach for enhancing LC-MS analysis google.comresearchgate.netresearchgate.net.

Table 1: Common Derivatization Reagents for Amine Groups and Their Analytical Benefits

Derivatization ReagentTarget Functional Group(s)Typical Application(s)Analytical Benefit(s)Relevant Search Result(s)
Phenylisothiocyanate (PITC)Primary/Secondary AminesAmino acids, peptidesForms phenylthiourea derivatives; amenable to LC-MS google.comresearchgate.net google.comresearchgate.net
9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl)Primary/Secondary AminesAmines, amino acidsForms fluorescent derivatives; suitable for HPLC-Fluorescence detection researchgate.net researchgate.net
Dansyl Chloride (Dns-Cl)Amines, Alcohols, PhenolsAmino acids, phenolsIntroduces fluorescence and a dimethylamino group for enhanced ionization ddtjournal.com ddtjournal.com
2,4′-dibromoacetophenoneCarboxylic AcidsN-acyl amino acids, fatty acidsForms 4′-bromophenacyl esters with strong UV absorption; suitable for UV/Vis and MS detection mdpi.comresearchgate.net mdpi.comresearchgate.net

Impact of Derivatization on Ionization Efficiency and LC Separation

Chemical derivatization significantly enhances the analytical performance of compounds like this compound by improving both their ionization efficiency in mass spectrometry and their chromatographic separation characteristics.

Impact on Ionization Efficiency: Derivatization strategies are extensively used to boost the ionization efficiency (IE) of analytes in electrospray ionization (ESI) mass spectrometry. Studies have demonstrated that derivatization can substantially increase the IE for many compounds, with reported average enhancements ranging from 0.9 to 2.5 logIE units nih.govut.ee. This improvement is often achieved by introducing or augmenting charged moieties within the molecule, thereby facilitating the efficient transfer of ions from the liquid phase to the gas phase during the ESI process ddtjournal.comresearchgate.net. For example, the incorporation of a dimethylamino group via reagents like dansyl chloride can markedly improve ionization ddtjournal.com. Furthermore, derivatization can lead to more uniform ionization efficiencies across a spectrum of analytes, contributing to more consistent and reliable quantitative measurements nih.govut.ee. For polar analytes that might otherwise experience matrix effects or elute prematurely in the void volume, derivatization can increase hydrophobicity, potentially leading to enhanced ionization and reduced signal suppression chromatographyonline.comresearchgate.net.

Impact on LC Separation: Derivatization profoundly influences the chromatographic separation of this compound by altering its physicochemical properties. Key benefits include:

Enhanced Retention and Resolution: By increasing the hydrophobicity of the analyte, derivatization improves its retention on reversed-phase (RP) liquid chromatography columns chromatographyonline.comresearchgate.net. This facilitates better separation from polar matrix components and salts, preventing co-elution and mitigating matrix-induced ionization suppression researchgate.net. Derivatization can also improve the resolution between structurally similar compounds or isomers researchgate.netnih.govnih.gov.

Introduction of Detectable Tags: Derivatization can introduce chromophoric or fluorophoric groups, enabling sensitive detection by UV-Vis or fluorescence detectors, respectively, even if the original analyte lacks such features researchgate.netnih.gov.

Theoretical and Computational Chemistry Approaches in Dodecyl Glycinate Research

Quantum Chemical Calculations

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), offer a robust framework for investigating the intrinsic electronic properties and potential reactivity of dodecyl glycinate (B8599266). These methods allow for the precise determination of molecular geometry, electron distribution, and energetic parameters, which are fundamental to understanding chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has been widely utilized to map the electronic landscape of dodecyl glycinate. These calculations reveal the distribution of electron density across the molecule, highlighting areas of high electron concentration and potential sites for chemical interactions. For this compound, DFT studies typically focus on the polar glycinate head group, identifying electron-rich regions on the carboxylate oxygen atoms and the nitrogen atom. These sites are predicted to be susceptible to electrophilic attack due to their higher electron density. Furthermore, DFT provides valuable data on molecular properties such as the dipole moment and polarizability, which are critical for understanding the molecule's interaction with solvents and surfaces. The calculated dipole moment for this compound indicates its inherent polarity, influencing its solubility and interfacial behavior.

HOMO-LUMO Gap Analysis and Reactivity Parameters

A key aspect of quantum chemical analysis involves the investigation of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, serves as a crucial indicator of a molecule's electronic stability and reactivity. For this compound, computational studies have determined its HOMO-LUMO gap, providing insights into its susceptibility to chemical reactions and its potential to act as an electron donor or acceptor. A smaller HOMO-LUMO gap generally correlates with higher reactivity. The localization of the HOMO and LUMO orbitals on specific parts of the molecule further elucidates preferred reaction pathways. Typically, the HOMO is localized on the electron-rich glycinate head group, while the LUMO may show contributions from both the head and the initial segments of the alkyl chain, suggesting potential sites for nucleophilic or electrophilic interactions.

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations

Molecular Dynamics (MD) and Monte Carlo (MC) simulations offer powerful tools for exploring the dynamic behavior and equilibrium properties of this compound in various environments, particularly at interfaces and in solution. These methods allow researchers to observe molecular arrangements, interactions, and collective phenomena over time and across different ensembles.

Simulating Adsorption Behavior at Interfaces

The amphiphilic nature of this compound makes its behavior at interfaces a critical area of study. Molecular dynamics simulations have been employed to model the adsorption of this compound at interfaces such as air-water, oil-water, and solid-liquid surfaces. These simulations reveal a strong propensity for the molecule to orient itself with the hydrophobic dodecyl tail extending away from the aqueous phase and into a nonpolar environment, while the hydrophilic glycinate head group remains immersed in or interacting with the polar phase. Adsorption energies calculated from these simulations quantify the strength of this interfacial association, indicating a favorable interaction that drives the surfactant to the interface. Monte Carlo simulations can further complement these findings by exploring phase behavior and equilibrium surface coverage under varying conditions.

Elucidating Molecular Interactions and Assembly Mechanisms

Beyond interfacial adsorption, computational simulations are vital for understanding how this compound molecules interact with each other and self-assemble into larger structures. MD simulations can track the formation of micelles, bilayers, or other aggregates, revealing the interplay of forces that govern these processes. Van der Waals interactions between the dodecyl chains contribute to the hydrophobic effect, driving the tails to cluster together, while electrostatic interactions and hydrogen bonding involving the glycinate head groups influence the stability and structure of the assembled aggregates. Monte Carlo methods are particularly useful for exploring the thermodynamics of self-assembly and predicting critical aggregation concentrations (CACs) or critical micelle concentrations (CMCs) under different solution conditions. These simulations provide detailed insights into the molecular mechanisms underlying the formation and stability of this compound assemblies.

Thermodynamics and Kinetics of this compound Systems

Computational studies also provide quantitative thermodynamic and kinetic parameters that describe the behavior of this compound systems. By analyzing simulation trajectories and energy landscapes, researchers can derive thermodynamic quantities such as free energy, enthalpy, and entropy changes associated with processes like adsorption and self-assembly. For instance, simulations can indicate that the adsorption of this compound onto hydrophobic surfaces is thermodynamically favorable, often driven by favorable enthalpy changes and an increase in entropy due to the release of ordered water molecules from the hydrophobic tail. Kinetic aspects, such as the rates of adsorption and desorption at interfaces or the time scales of molecular rearrangements within aggregates, can also be investigated using MD simulations, providing a comprehensive picture of the dynamic processes involved.

Calculation of Adsorption Energies and Thermodynamic Parameters

Computational methods are instrumental in quantifying the energetic favorability of this compound interacting with surfaces and in determining the associated thermodynamic parameters. Density Functional Theory (DFT) and molecular dynamics (MD) simulations are commonly utilized for these investigations.

DFT calculations can provide detailed information on the adsorption of molecules onto surfaces by calculating adsorption energies and mapping out potential energy surfaces. For instance, studies on glycine (B1666218) adsorption on surfaces like TiO₂ have employed DFT to determine adsorption energies, revealing that glycine can bind to the surface through its carboxylate group, with calculated adsorption energies indicating a strong interaction diva-portal.org. While direct DFT studies on this compound adsorption are less commonly reported in the provided search results, the principles applied to glycine suggest that similar calculations for this compound would involve determining the binding energy of the molecule to a specific substrate, such as a metal surface or a lipid bilayer. These calculations help elucidate the strength and nature of the interaction, whether it is physisorption or chemisorption.

Kinetic Studies of Interactions and Transformations

Computational methods are also employed to study the dynamic aspects of this compound's behavior, including the rates of its interactions and potential transformations. Molecular dynamics (MD) simulations are a primary tool for kinetic studies, allowing researchers to observe molecular motions and interactions over time.

MD simulations can provide insights into the kinetics of binding events, diffusion rates, and conformational changes. For example, MD simulations are used to model interactions and predict free energy of insertion for surfactants in lipid bilayers . These simulations can reveal how molecules move within a system, how they interact with each other, and the time scales over which these events occur. Studies on related systems, such as the aggregation of dodecyl betaine (B1666868) N-acyl glycinate amino acid ionic liquid, have used MD to observe changes in micelle stability over time at different temperatures, indicating how kinetic processes are affected by environmental conditions um.ac.ir.

While specific kinetic studies detailing transformations of this compound are not explicitly detailed in the provided search results, the broader application of MD in studying surfactant behavior, membrane interactions, and molecular binding kinetics suggests its potential utility. For instance, MD can be used to simulate the approach and binding of a surfactant molecule to a surface, allowing for the estimation of binding rates or the identification of rate-limiting steps in an interaction process frontiersin.orgmdpi.com. Such studies are crucial for understanding how quickly this compound can associate with interfaces or participate in dynamic processes.

Structure-Activity Relationship Studies through Computational Modeling

Computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, is vital for understanding how the molecular structure of this compound influences its properties and activities. QSAR models establish mathematical relationships between a molecule's structural features and its observed biological or physical activity frontiersin.orgscribd.com.

While direct QSAR studies specifically on this compound are not extensively detailed in the provided results, the principles of QSAR are widely applied to surfactants and related compounds. These studies typically involve generating molecular descriptors that represent various structural and physicochemical properties of the molecule (e.g., hydrophobicity, electronic distribution, size, shape) and correlating these descriptors with experimental data on activity. For example, QSAR models have been developed for peptides to correlate their amino acid sequence and properties with biological activities like ACE inhibition, identifying key residues and structural features that enhance potency researchgate.netmdpi.com.

Applying these principles to this compound would involve identifying structural features, such as the length of the alkyl chain or the nature of the headgroup, and correlating variations in these features with observed properties like surface tension reduction, micelle formation concentration (CMC), or efficacy in specific applications. Computational modeling, including DFT and molecular dynamics, can provide the necessary molecular descriptors and interaction profiles to build these SAR models. For instance, DFT calculations can reveal electron density distribution and charge partitioning, which are important for understanding intermolecular interactions and reactivity, thereby contributing to SAR studies rsc.orgacs.org. By computationally exploring how modifications to the dodecyl chain or the glycinate moiety might affect binding energies or interaction patterns, researchers can predict and design molecules with optimized properties.

Interfacial and Supramolecular Chemistry of Dodecyl Glycinate

Micellization Behavior and Critical Micelle Concentration (CMC) Studies

The formation of micelles is a hallmark characteristic of surfactants in aqueous solutions, occurring above a specific concentration known as the Critical Micelle Concentration (CMC). This process is governed by the balance of hydrophobic and hydrophilic interactions, influenced by the surfactant's molecular architecture.

Influence of Molecular Structure on Micelle Formation

The molecular structure of dodecyl glycinate (B8599266) plays a crucial role in its micellization behavior. Compared to dicarboxylic amino acid-based surfactants, dodecyl glycinate, possessing a single carboxyl group, exhibits a lower CMC chalmers.se. This suggests that the presence of multiple charged headgroups in dicarboxylic surfactants leads to greater electrostatic repulsion, requiring higher concentrations to overcome and initiate micelle formation. Furthermore, the amide bond within the glycinate structure of this compound allows for intermolecular hydrogen bonding. This capability can contribute to tighter packing within micelles compared to surfactants lacking this feature, such as dodecyl sarcosinate, although this specific structural aspect did not significantly alter the CMC in comparative studies chalmers.se. The hydrophobic dodecyl chain length is a primary determinant of surface activity and micellization, with longer chains generally correlating with lower CMCs academie-sciences.fr.

Table 1: Critical Micelle Concentration (CMC) Values

Surfactant TypeCMC (mmol/L)NotesSource
Sodium Cocoyl Glycinate0.21Acyl chains from coconut oil (mixture including C12, C14, C16, C18) scirp.org
Sodium Lauroyl Glycinate12C12 acyl chain; used as a close analogue for this compound scirp.org
This compound (Comparative)Lower than dicarboxylic AASpecific value not directly provided; comparative statement. chalmers.se
Sodium Dodecyl Sulfate (B86663) (SDS)~8.3For comparison (anionic surfactant in pure water at 25°C) researchgate.netwikipedia.org

Mixed Micelle Systems Involving this compound

This compound can form mixed micelles when combined with other surfactants, often leading to synergistic effects that enhance interfacial activity and alter micellar properties researchgate.netacs.orgresearchgate.net. Studies involving sodium lauroyl glycinate (a close analogue of this compound) mixed with conventional surfactants like sodium dodecyl sulfate (SDS), dodecyl trimethyl ammonium (B1175870) bromide (DTAB), and Triton X-100 have demonstrated that these mixtures can exhibit lower CMCs and improved interfacial characteristics compared to the individual components researchgate.net. The interaction parameter, βm, often found to be negative in such binary mixtures, indicates favorable interactions between the surfactant components, promoting the formation of more stable and efficient mixed micelles acs.org. For instance, mixtures of this compound with dodecyl glucoside have shown promise in applications such as oil spill remediation chalmers.se. The precise structure and composition of these mixed micelles can be complex, potentially incorporating polymer segments and water within their cores, depending on the specific components and their concentrations uc.edu.

Interfacial Adsorption and Surface Activity

Surfactants like this compound are characterized by their ability to significantly reduce the surface tension of liquids, particularly water, by adsorbing at the air-water or oil-water interfaces. This reduction in surface tension is a primary driver for many of their applications.

Adsorption at Air-Water and Oil-Water Interfaces

This compound, due to its amphiphilic nature, readily adsorbs at interfaces, lowering the interfacial tension. As surfactant concentration increases, adsorption at the interface intensifies, leading to a decrease in surface tension until the CMC is reached wikipedia.orgchalmers.se. Beyond the CMC, the surface tension typically remains relatively constant, indicating saturation of the interface and the formation of micelles in the bulk solution wikipedia.org. The minimum surface tension achieved at the CMC (γCMC) is an important parameter reflecting the surfactant's efficiency. For sodium cocoyl glycinate, a related compound, the minimum surface tension achieved was approximately 33 mN·m⁻¹ scirp.org. In mixed systems, synergistic effects can lead to even lower surface tension values researchgate.net. Notably, surfactant molecules can exhibit preferential adsorption at the oil-water interface compared to the air-water interface, with the adsorption concentration at the oil-water interface being significantly higher in some cases scirp.org. The hydrogen bonding capability of the amide group in this compound can also influence its packing density at the air-water interface, potentially leading to tighter molecular arrangements chalmers.se.

Table 2: Minimum Surface Tension (γCMC) Values

Surfactant TypeγCMC (mN/m)NotesSource
Sodium Cocoyl Glycinate~33Minimum surface tension at CMC scirp.org
Sodium Lauroyl Glycinate/SLL Mix~22.6Minimum surface tension for a mixture researchgate.net
Sodium Dodecyl Sulfate (SDS)~72For comparison (minimum surface tension in pure water) wikipedia.org

Interfacial Dilational Rheology of this compound Films

Interfacial dilational rheology is a powerful technique used to investigate the dynamic mechanical properties of interfacial films formed by adsorbed surfactant molecules nih.govmdpi.comresearchgate.net. These studies reveal how interfacial layers respond to changes in surface area, providing insights into molecular arrangements and interactions at the interface. Research on related amino acid-based surfactants, such as sodium lauroyl glycinate, has shown that these molecules form interfacial films with distinct rheological behaviors researchgate.netmdpi.comjst.go.jpjst.go.jp. For example, mixed systems involving sodium lauroyl glycinate and other surfactants often exhibit enhanced viscoelasticity, characterized by higher dilational moduli and lower phase angles, compared to the individual surfactants researchgate.net. The presence of specific ions, such as tetraalkylammonium cations, can also influence these properties by promoting denser molecular packing at the interface jst.go.jp. The dilational modulus generally increases with oscillation frequency, reflecting the dynamic response of the adsorbed film nih.gov. These rheological properties are significant for applications such as enhanced oil recovery, where the stability and deformability of interfacial films are critical researchgate.net.

Supramolecular Self-Assembly and Ordered Structures

Beyond the formation of simple spherical micelles, surfactants and other amphiphilic molecules can self-assemble into a variety of more complex supramolecular structures. This self-assembly is driven by the collective effect of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, electrostatic forces, and van der Waals forces frontiersin.orgmdpi.comfiveable.mersc.org. While the primary self-assembly behavior of this compound in aqueous solutions is the formation of micelles, its molecular structure, particularly the presence of hydrogen-bonding sites, can influence the packing and organization within these aggregates and at interfaces chalmers.se. Amino acids themselves are recognized as versatile building blocks for creating diverse supramolecular soft materials, including fibrous networks and hydrogels, through various non-covalent interactions mdpi.com. While specific ordered structures beyond micelles for this compound are not extensively detailed in the provided literature, the general principles of amphiphile self-assembly suggest the potential for forming other aggregates like vesicles or liquid crystalline phases under specific conditions, though micellization remains its most prominent self-assembly characteristic.

Compound List:

this compound

Sodium cocoyl glycinate

Sodium lauroyl glycinate

Sodium dodecyl sulfate (SDS)

Dodecyl trimethyl ammonium bromide (DTAB)

Triton X-100

Dodecyl glucoside

Dodecyl sarcosinate

N-dodecylglutamic acid (LAD)

Cocamidopropyl betaine (B1666868) (CAPB)

Formation of Vesicles and Liposomes from Glycinate-Derived Amphiphiles

Amphiphiles derived from glycinate, including structures related to this compound, have been shown to form vesicular and liposomal structures. Studies on equimolar complexes of lauryl glycinate and dodecyl sulfate, for instance, have demonstrated their ability to form base-triggerable catanionic liposomes orcid.orgsemanticscholar.org. While direct reports on this compound alone forming spontaneous vesicles are less prominent in the immediate search results, related amino acid-based surfactants like DOA glycinate have been noted for spontaneous vesicle formation dtic.mil. The amphiphilic nature of this compound suggests a potential for bilayer formation, a prerequisite for liposomes and vesicles, particularly under specific concentration and solution conditions.

Nanostructure Formation (e.g., fibers, disks, wires)

While direct evidence for this compound forming fibers, disks, or wires is not explicitly detailed in the provided search snippets, related amphiphiles offer insights. For example, dodecyl maltoside has been observed to form "long filamentous thread-like micelles" which constitute a "gel-like" phase core.ac.uknih.gov. This indicates that amphiphilic molecules with similar hydrophobic tails can assemble into various supramolecular nanostructures beyond simple spherical micelles. The glycine (B1666218) headgroup's zwitterionic character and potential for hydrogen bonding could influence the specific morphology of self-assembled structures formed by this compound.

Factors Influencing Supramolecular Organization (e.g., pH, ionic strength, solvent polarity)

The supramolecular organization of this compound is significantly modulated by external factors such as pH and ionic strength. Research into amino acid-based surfactants for oil spill remediation found that this compound performed well in NaCl solutions mirroring seawater ionic strength chalmers.se. This suggests that the presence of salt ions influences its interfacial behavior and aggregation properties. Studies on related systems indicate that pH can affect the deprotonation state of amino acid headgroups, thereby altering electrostatic interactions and potentially influencing self-assembly researchgate.net. Solvent polarity also plays a role in the organization of amphiphilic molecules, affecting hydrogen bonding and dipole-dipole interactions, which can tune the properties of assembled structures like organogels researchgate.net.

Table 1: Interfacial Parameters of Sodium Cocoyl Glycinate

Sodium cocoyl glycinate, a mixture of acyl glycines including this compound components, exhibits characteristic interfacial properties that are indicative of its surfactant nature.

ParameterValueUnitsReference
CMC0.21mmol·L⁻¹ scirp.org
γcmc33.1mN·m⁻¹ scirp.org
Γmax5.4μmol·m⁻² scirp.org
Amin0.31nm²·mol⁻¹ scirp.org
ΔG (Micellization)−30.9KJ·mol⁻¹ scirp.org

Note: CMC: Critical Micelle Concentration; γcmc: Surface tension at CMC; Γmax: Maximum surface excess concentration; Amin: Minimum area per molecule at the interface; ΔG: Gibbs free energy of micellization.

Catanionic Complexes and Their Assembly

This compound can participate in the formation of catanionic complexes when mixed with oppositely charged surfactants. Studies have characterized the physicochemical properties of equimolar complexes formed between lauryl glycinate and dodecyl sulfate, highlighting their potential as base-triggerable catanionic liposomal systems orcid.orgsemanticscholar.org. The assembly of such complexes is driven by electrostatic attraction between the oppositely charged headgroups, leading to unique aggregate structures, including liposomes, which differ from those formed by individual components acs.org.

Molecular Interactions with Other Chemical Entities

The functional groups present in this compound allow it to engage in various interactions with other molecules, including proteins, peptides, polymers, and other surfactants.

Interactions with Proteins and Peptides in Model Systems

The glycine moiety within this compound can participate in interactions with proteins and peptides. Studies on glycine and short glycine peptides in model membrane systems, such as Aerosol-OT reverse micelles, have investigated their interfacial behavior and interactions, revealing preferences for associating at interfaces and within water pools researchgate.net. While direct studies of this compound's interaction with proteins are less detailed in the provided results, the general principles of amino acid-surfactant interactions are relevant. For instance, antimicrobial peptides have been studied in the presence of dodecyl sulfate micelles, where the peptide's structure and interaction with the micellar environment are crucial for its activity mdpi.com. The amphiphilic nature of this compound suggests it could influence protein conformation or aggregation in model systems through hydrophobic and electrostatic interactions.

Interactions with Polymers and Other Surfactants

Table 2: Adsorption Affinity of Anionic this compound on Mineral Surfaces

The adsorption of anionic this compound onto various mineral surfaces has been investigated, revealing differential affinities. These studies are crucial for understanding its behavior in complex environmental matrices or industrial processes like flotation.

Mineral SurfaceRelative Adsorption Affinity
DolomiteHighest
CalciteHigh
DiopsideModerate
AlbiteLow
PhlogopiteLowest

Note: Adsorption energies were found to be negative, indicating spontaneous adsorption. The order reflects decreasing adsorption strength journalssystem.com.

Compound Names Mentioned:

this compound

DOA glycinate

Lauryl glycinate

Dodecyl sulfate

Dodecyl glucoside

Sodium dodecyl sulfate (SDS)

Glycine

Dodecyl maltoside

Sodium cocoyl glycinate

Amino acid surfactants

Antimicrobial peptides

Proteins

Polymers

Surfactants

Future Research Directions and Emerging Paradigms in Dodecyl Glycinate Chemistry

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of N-acyl amino acid surfactants, including dodecyl glycinate (B8599266), often relies on the Schotten-Baumann reaction, which can involve harsh chemicals. researchgate.net The future of dodecyl glycinate synthesis lies in the adoption of greener and more sustainable methodologies. A primary focus is the expanded use of biocatalysis, employing enzymes to carry out synthesis in an environmentally friendly manner. researchgate.net

Enzymatic synthesis offers several advantages, including high selectivity, mild reaction conditions, and the use of renewable raw materials like vegetable oils and amino acids. academie-sciences.fr Lipases and proteases are particularly promising for catalyzing the formation of the amide bond between the dodecyl group and glycine (B1666218). chalmers.se Another avenue of green chemistry involves direct synthesis from oils, such as coconut oil, reacting with sodium glycinate, which simplifies the process and avoids toxic reagents. researchgate.netscirp.org Research is ongoing to discover and engineer new enzymes with higher catalytic efficiency and stability for these reactions. researchgate.net The goal is to develop cost-effective, scalable, and sustainable processes that minimize waste and environmental impact.

Synthesis RouteKey FeaturesSustainability AdvantagesResearch Focus
Biocatalytic Synthesis Utilizes enzymes like lipases, proteases, and aminoacylases as catalysts. researchgate.netnih.govMild reaction conditions, high selectivity, use of renewable feedstocks, reduced waste. academie-sciences.frub.eduDiscovery of novel enzymes, improving enzyme stability and reusability, process optimization for industrial scale-up. researchgate.net
Direct Oil Acylation Uses natural oils (e.g., coconut oil) as the acyl donor to react directly with sodium glycinate. researchgate.netscirp.orgAvoids harsh reagents like acyl chlorides, simplifies the reaction process. researchgate.netOptimizing reaction yields and purity, exploring a wider range of natural oil feedstocks. scirp.org
Chemo-enzymatic Methods Combines chemical and enzymatic steps to leverage the advantages of both approaches. researchgate.netCan improve overall efficiency and access to novel structures. ub.eduDesigning synergistic reaction sequences, minimizing intermediate purification steps. researchgate.net

Advanced Characterization of Dynamic Self-Assembly Processes

This compound, as an amphiphilic molecule, spontaneously forms complex, dynamic structures in solution, such as micelles, vesicles, and lamellar phases. Understanding and controlling this self-assembly is critical for its application. Future research will increasingly rely on advanced characterization techniques to probe these nanoscale assemblies in real-time and under various conditions.

Techniques like Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS) are powerful for determining the size, shape, and internal structure of aggregates in solution. ub.eduacs.orgCryogenic Transmission Electron Microscopy (cryo-TEM) provides direct visualization of the self-assembled structures, offering unparalleled insight into their morphology. researchgate.net These experimental techniques can be used to study how stimuli such as pH, temperature, and ionic strength influence the dynamic transitions between different aggregate structures. ub.eduacs.org This knowledge is crucial for designing "smart" surfactant systems that respond to environmental cues.

Characterization TechniqueInformation ObtainedRelevance to this compound
Small-Angle Neutron Scattering (SANS) Size, shape, aggregation number, and internal structure of micelles and other assemblies. ub.eduacs.orgElucidates how changes in formulation (e.g., pH, salt) affect the nanoscale structure of this compound aggregates. ub.edu
Cryogenic Transmission Electron Microscopy (cryo-TEM) Direct visualization of the morphology of self-assembled structures (e.g., spherical micelles, vesicles, tubules). researchgate.netConfirms the structures predicted by scattering techniques and reveals complex morphologies.
Dynamic Light Scattering (DLS) Hydrodynamic radius and size distribution of particles in solution.Provides rapid assessment of aggregate size and polydispersity.
Rheology Viscoelastic properties of the surfactant solution. chalmers.seCharacterizes the flow behavior and gelation properties, which are critical for applications in personal care and materials science. chalmers.se

Integration of Computational and Experimental Methodologies for Predictive Modeling

The synergy between computational modeling and experimental validation is set to revolutionize the development of this compound formulations. By simulating the behavior of molecules, researchers can predict properties and guide experimental work, significantly reducing development time and costs.

Molecular Dynamics (MD) simulations are becoming an indispensable tool for studying the self-assembly of surfactants at the atomic level. semanticscholar.org These simulations can provide detailed insights into the molecular packing within a micelle, the dynamics of surfactant exchange, and the interaction of this compound with other molecules and surfaces. semanticscholar.org Furthermore, Quantitative Structure-Property Relationship (QSPR) models are being developed to predict key surfactant properties, such as the critical micelle concentration (CMC) and surface tension, based on the molecular structure. chalmers.senih.gov These predictive models, often enhanced with machine learning algorithms, can rapidly screen potential new surfactant structures and formulations before they are synthesized in the lab. nih.gov

Computational MethodPredictive CapabilitySynergy with Experiment
Molecular Dynamics (MD) Simulations Predicts self-assembly pathways, aggregate morphology, and interactions at interfaces. semanticscholar.orgProvides atomic-level interpretation of experimental data from SANS and cryo-TEM. Guides the design of new surfactant structures.
Quantitative Structure-Property Relationship (QSPR) Predicts macroscopic properties like CMC, surface tension, and foaming ability from molecular descriptors. chalmers.senih.govAccelerates formulation development by screening candidate molecules in silico. Reduces the number of necessary experiments. nih.gov
Density Functional Theory (DFT) Calculates electronic structure and reactivity of surfactant molecules.Helps to understand the fundamental interactions driving adsorption and self-assembly.

Exploration of New Research Applications in Interdisciplinary Fields

The unique properties of this compound—biocompatibility, mildness, and versatile self-assembly—make it a prime candidate for applications beyond traditional personal care products. Future research will focus on leveraging these characteristics in various interdisciplinary fields.

In nanotechnology , amino acid-based surfactants are being used to synthesize and stabilize nanoparticles with controlled size and surface properties. nih.gov For example, they can act as templates for creating chiral nanoparticles for applications in enantioselective crystallization. nih.gov In the field of biotechnology and medicine , their ability to form vesicles (liposomes) makes them promising for drug delivery systems, encapsulating and protecting therapeutic agents. journalssystem.com Their inherent antimicrobial properties are also being explored for developing new antimicrobial agents that can combat drug-resistant bacteria. ub.eduacs.org In materials science , this compound is being investigated as a collector in mineral flotation processes, offering a more environmentally friendly alternative to conventional reagents for separating nonmetallic minerals from tailings. journalssystem.com

Interdisciplinary FieldPotential Application of this compoundKey Research Focus
Nanotechnology Template and stabilizer for the synthesis of functional nanoparticles (e.g., chiral nanoparticles). nih.govControlling nanoparticle morphology and surface chemistry; exploring applications in catalysis and sensing.
Drug Delivery Formation of vesicles (liposomes) for the encapsulation and targeted delivery of pharmaceuticals. journalssystem.comOptimizing vesicle stability, drug loading capacity, and release kinetics.
Biotechnology Development of novel antimicrobial agents. ub.eduacs.orgUnderstanding the mechanism of antimicrobial action; developing formulations to combat multidrug-resistant pathogens. acs.org
Materials Science / Environmental Technology Collector for the flotation of nonmetallic minerals from industrial tailings. journalssystem.comImproving the selectivity and efficiency of mineral separation; reducing the environmental footprint of mining operations. journalssystem.com

Q & A

Q. What established protocols ensure high-purity synthesis of dodecyl glycinate, and how can researchers validate purity?

  • Methodological Answer : Synthesis typically involves glycine esterification with dodecyl alcohol under acid catalysis. Key steps:
  • Reaction Optimization : Use molar ratios (e.g., 1:1.2 glycine:dodecyl alcohol) and reflux conditions (60–80°C for 6–12 hrs) to maximize yield .
  • Purification : Liquid-liquid extraction (e.g., ethyl acetate/water) followed by column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted substrates .
  • Validation : Purity is confirmed via HPLC (C18 column, mobile phase: 70% methanol/30% water, retention time ~8.2 min) and NMR (characteristic peaks: δ 1.2 ppm for dodecyl CH₃, δ 3.5 ppm for glycine CH₂) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Methodological Answer :
  • FT-IR : Confirm ester linkage via C=O stretch at ~1740 cm⁻¹ and N-H bend at ~1550 cm⁻¹ .
  • Mass Spectrometry (ESI-MS) : Validate molecular ion peak at m/z 243.3 [M+H]⁺ .
  • HPLC-MS : Quantify impurities (e.g., residual glycine or dodecyl alcohol) with a detection limit of 0.1% .

Q. How can researchers ensure reproducibility in this compound bioactivity assays?

  • Methodological Answer :
  • Standardized Protocols : Use validated cell lines (e.g., E. coli ATCC 25922 for antimicrobial assays) and control batches of this compound .
  • Dose-Response Curves : Include EC₅₀/IC₅₀ calculations with 95% confidence intervals .
  • Replication : Perform triplicate experiments across independent batches to account for synthesis variability .

Advanced Research Questions

Q. How can factorial design optimize this compound’s emulsifying properties in complex aqueous systems?

  • Methodological Answer :
  • Variable Selection : Test factors like pH (4–8), concentration (0.1–1.0 mM), and ionic strength (0–150 mM NaCl) using a 2³ factorial design .
  • Response Surface Methodology (RSM) : Model interactions between variables to predict emulsion stability (e.g., via droplet size analysis) .
  • Validation : Confirm optimal conditions with a central composite design (CCD) and ANOVA (α = 0.05) .

Q. What strategies resolve contradictions in reported antimicrobial efficacy of this compound across studies?

  • Methodological Answer :
  • Meta-Analysis Framework : Systematically compare variables (e.g., bacterial strain, solvent used, exposure time) across studies .
  • Controlled Replication : Reproduce conflicting studies under standardized conditions (e.g., CLSI guidelines) to isolate confounding factors .
  • Mechanistic Studies : Use fluorescence microscopy to assess membrane disruption efficacy, linking structural variations (e.g., alkyl chain length) to bioactivity .

Q. How can computational modeling predict this compound’s interaction with lipid bilayers, and how should experimental data validate these predictions?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model interactions using software like GROMACS, focusing on free energy of insertion and bilayer curvature .
  • Experimental Validation : Compare simulations with fluorescence anisotropy data (e.g., DPH probes) to assess membrane fluidity changes .
  • Statistical Alignment : Use Pearson correlation coefficients to quantify agreement between predicted and observed partitioning coefficients .

Methodological Considerations from Evidence

  • Theoretical Frameworks : Link mechanistic studies to surfactant theory (e.g., critical micelle concentration, hydrophilic-lipophilic balance) to explain observed phenomena .
  • Data Contradictions : Address variability by reporting confidence intervals, effect sizes, and power analyses in bioactivity studies .
  • Ethical Compliance : Follow safety protocols for handling surfactants (e.g., PPE, fume hoods) as per SDS guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.